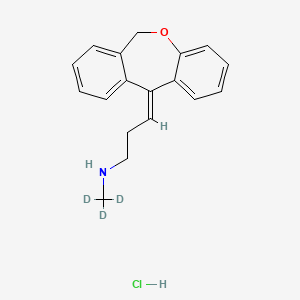
Nor Doxepin-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nor Doxepin-d3 Hydrochloride is a deuterium-labeled analog of Nor Doxepin, a major active metabolite of the tricyclic antidepressant doxepin. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of doxepin and its metabolites. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled counterpart .
Mechanism of Action
Target of Action
Nor Doxepin-d3 Hydrochloride, also known as Nordoxepin, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It primarily targets the central nervous system’s biogenic amine reuptake, specifically norepinephrine and serotonin at synaptic nerve terminals . These neurotransmitters play crucial roles in mood regulation, with their imbalance often linked to depression and anxiety disorders .
Mode of Action
Nordoxepin acts by increasing the synaptic concentration of serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake by the presynaptic neuronal membrane . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and thereby exerting its antidepressant and anxiolytic effects .
Biochemical Pathways
The biochemical pathways affected by Nordoxepin primarily involve the reuptake of norepinephrine and serotonin. By inhibiting their reuptake, Nordoxepin increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced anxiety .
Pharmacokinetics
Hydroxylation of doxepin and nordoxepin is mediated mainly by CYP2D6 . Total exposures to both doxepin and nordoxepin differ by almost 10-fold in CYP2D6 ultra-rapid versus poor metabolizers . Both doxepin and nordoxepin are also transformed into glucuronide conjugates . The elimination half-life of nordoxepin is approximately 31 hours, which is almost twice that of doxepin .
Result of Action
The result of Nordoxepin’s action is an improvement in the symptoms of depression and anxiety. By increasing the synaptic concentration of serotonin and norepinephrine, Nordoxepin enhances mood regulation, reduces feelings of sadness, and decreases anxiety .
Action Environment
The action of Nordoxepin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual genetic variations, such as those affecting the activity of CYP2C19 and CYP2D6 enzymes, can significantly influence the pharmacokinetics and pharmacodynamics of Nordoxepin . Therefore, the patient’s environment, including their genetic makeup and any concurrent medications, should be considered when prescribing this medication.
Biochemical Analysis
Biochemical Properties
Nor Doxepin-d3 Hydrochloride, like its parent compound Doxepin, is known to inhibit the reuptake of noradrenalin and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . The metabolite, Nordoxepin, is also pharmacologically active and is a more potent and selective inhibitor of norepinephrine reuptake .
Cellular Effects
This compound, through its action on neurotransmitter reuptake, can influence various cellular processes. By increasing the concentration of noradrenalin and serotonin in the synaptic cleft, it can enhance the signaling of these neurotransmitters, influencing cell function . This can have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of neurotransmitter reuptake. This is achieved by the compound binding to the transporter proteins responsible for the reuptake of noradrenalin and serotonin, blocking their action . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study of adults with chronic primary insomnia, five weeks of nightly administration of Doxepin resulted in significant and sustained improvements in sleep maintenance and early morning awakenings .
Metabolic Pathways
This compound is metabolized mainly by the cytochrome P450 enzyme CYP2C19 . Other enzymes such as CYP1A2 and CYP2C9 are involved to a lesser extent, while CYP2D6 and CYP3A4 are not involved . Both Doxepin and Nordoxepin are also transformed into glucuronide conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor Doxepin-d3 Hydrochloride involves the deuteration of Nor DoxepinThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Nor Doxepin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed:
- Various substituted derivatives from substitution reactions .
Hydroxylated metabolites: from oxidation reactions.
Amines: from reduction reactions.
Scientific Research Applications
Nor Doxepin-d3 Hydrochloride is extensively used in scientific research, including:
Pharmacokinetic Studies: To trace the metabolic pathways and distribution of doxepin and its metabolites in biological systems.
Pharmacodynamic Studies: To understand the interaction of doxepin with its molecular targets.
Proteomics Research: As a biochemical tool to study protein interactions and functions.
Drug Development: To develop more selective and potent antidepressants by studying the effects of deuterium labeling on pharmacokinetics and pharmacodynamics
Comparison with Similar Compounds
Nor Doxepin: The non-deuterated analog with similar pharmacological properties.
Doxepin: The parent compound, a tricyclic antidepressant.
Dosulepin: Another tricyclic antidepressant with similar mechanisms of action.
Clomipramine: A tricyclic antidepressant used for similar therapeutic purposes .
Uniqueness: Nor Doxepin-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and pharmacodynamic studies. The labeling allows for precise tracing and quantification in biological systems, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-KJVDRLPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

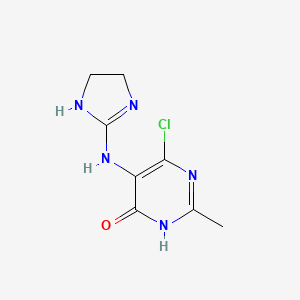
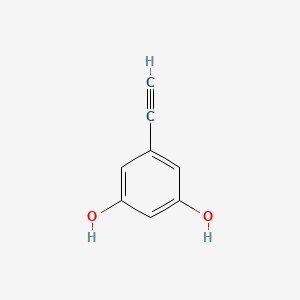

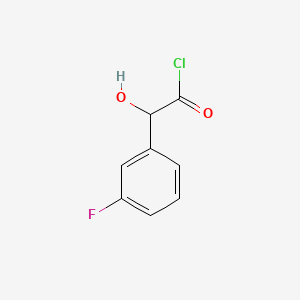

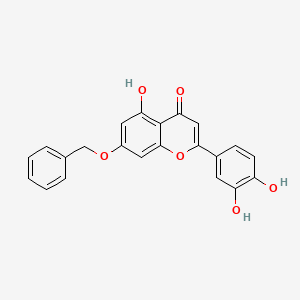


![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
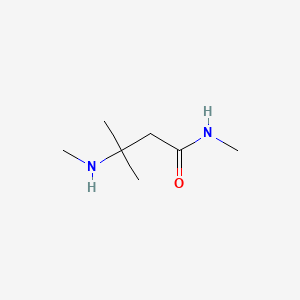
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
